An In-depth Technical Guide to the Chemical Structure and Characterization of Occidiofungin
An In-depth Technical Guide to the Chemical Structure and Characterization of Occidiofungin
This guide provides a comprehensive technical overview of occidiofungin, a potent antifungal cyclic glycolipopeptide. It is intended for researchers, scientists, and drug development professionals interested in the detailed chemical structure, biosynthetic origins, and analytical characterization of this promising therapeutic candidate. We will delve into the intricacies of its molecular architecture, the sophisticated methodologies employed for its elucidation, and the key structural features that underpin its unique mechanism of action.
Introduction: A Novel Antifungal Agent
Occidiofungin is a natural product isolated from the bacterium Burkholderia contaminans MS14, a strain originally identified in a disease-suppressive soil.[1][2] It exhibits broad-spectrum fungicidal activity against a wide range of plant and animal pathogens, including multidrug-resistant strains of Candida auris.[3][4] Unlike conventional antifungal agents that primarily target ergosterol or β-glucan biosynthesis, occidiofungin possesses a novel mechanism of action: it binds to actin, disrupting higher-order actin-mediated cellular functions and ultimately inducing apoptosis in fungal cells.[3][4] This unique mode of action positions occidiofungin as a first-in-class compound with the potential to circumvent existing antifungal resistance mechanisms.[3][5]
The Molecular Architecture of Occidiofungin
Occidiofungin is a complex cyclic glycolipopeptide.[1] Its core is an eight-amino-acid peptide ring, which is further embellished with a xylose sugar and a long-chain fatty acid, contributing to its amphipathic nature.[6] The elucidation of this intricate structure was a significant undertaking, relying on a combination of advanced analytical techniques.
The Cyclic Peptide Core
The peptide backbone of occidiofungin is assembled non-ribosomally by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway encoded by the ocf gene cluster.[4][7] This biosynthetic machinery is known for its ability to incorporate non-proteinogenic amino acids, a hallmark of occidiofungin's structure. The amino acid sequence of the most well-characterized variant, occidiofungin A, is Asn¹-NAA²-Trp³-β-hydroxy Tyr⁴-Lys⁵-Gly⁶-Asn⁷-Ser⁸.[1]
A noteworthy feature is the presence of several unusual amino acid residues:
-
Novel Amino Acid (NAA) at position 2: This is a C18 fatty amino acid, specifically a β-amino acid (3-amino-5,6,7-trihydroxy stearic acid), which serves as the attachment point for the xylose moiety.[8]
-
β-hydroxy Asparagine (BHN) and β-hydroxy Tyrosine (BHY): These hydroxylated amino acids are found in some variants of occidiofungin.[1][7]
-
2,4-diaminobutyric acid (DABA): This non-proteinogenic amino acid has also been identified within the occidiofungin structure.[7]
Glycosylation and Acylation
A key characteristic of occidiofungin is its glycosylation with a xylose sugar.[6] This pentose sugar is attached to the hydroxyl group on the novel fatty amino acid side chain.[8] The biosynthesis of this linkage is catalyzed by a specific xylosyltransferase encoded by the ocfC gene.[9] Additionally, the N-terminus of the novel amino acid is acylated, contributing to the lipophilic character of the molecule.[1]
Structural Variants
A remarkable aspect of occidiofungin production by Burkholderia contaminans MS14 is the generation of a suite of structural analogs. These variants arise from the promiscuity of the NRPS system and subsequent enzymatic modifications.[4][10] The primary points of variation include:
-
Hydroxylation at Asparagine 1: The presence or absence of a hydroxyl group on the beta-carbon of asparagine at position 1 gives rise to asparagine (Asn) and β-hydroxy asparagine (BHN) variants.[11]
-
Chlorination at Tyrosine 4: The β-hydroxy tyrosine at position 4 can be chlorinated, leading to the formation of 3-chloro-β-hydroxy tyrosine.[7]
-
Amino Acid at Position 7: More recent studies have identified variants where the asparagine at position 7 is replaced by aspartic acid (ASP), glutamine (GLN), or glutamic acid (GLU).[12][13]
These structural modifications result in a family of occidiofungin molecules with slightly different masses and potentially nuanced biological activities.
Structural Elucidation and Characterization: A Multi-faceted Approach
The determination of occidiofungin's complex structure required a combination of sophisticated analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution electrospray ionization mass spectrometry (ESI-MS) was instrumental in determining the accurate molecular weights of occidiofungin and its variants.[1][6] This technique revealed the existence of multiple related compounds, with initial studies identifying two major variants with monoisotopic masses of 1199.543 Da and 1215.518 Da, the difference corresponding to an additional oxygen atom.[1] Tandem mass spectrometry (MS/MS) provided valuable fragmentation data, which helped to identify the presence of the xylose sugar, indicated by a characteristic loss of 149 Da from the parent ion.[6]
Table 1: Monoisotopic Masses of Key Occidiofungin Variants
| Variant | Chemical Formula | Monoisotopic Mass (Da) | Reference |
| Occidiofungin A | C₅₅H₇₇N₁₃O₁₇ | 1199.5584 | [6] |
| Occidiofungin B | C₅₅H₇₇N₁₃O₁₈ | 1215.5533 | [6] |
| Occidiofungin C | C₅₅H₇₆ClN₁₃O₁₈ | 1234.17 | [14] |
| Occidiofungin D | C₅₅H₇₆ClN₁₃O₁₉ | 1250.41 | [14] |
NMR Spectroscopy for Detailed Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy was the definitive method for elucidating the complete covalent structure of occidiofungin.[1] A suite of 2D NMR experiments, including TOCSY, NOESY, ROESY, and ¹³C-HSQC, were employed to piece together the molecular puzzle.
-
TOCSY (Total Correlation Spectroscopy): This experiment was crucial for identifying the individual amino acid spin systems by revealing the correlations between all protons within a coupled network.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provided information about through-space proton-proton proximities, which was essential for determining the sequential arrangement of the amino acids in the peptide ring.[1]
-
¹³C-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.[1]
The combined data from these NMR experiments allowed for the unambiguous assignment of all proton and carbon resonances and the determination of the connectivity of the amino acids, the xylose sugar, and the fatty acid side chain.[1]
Experimental Protocols for Characterization
The following protocols outline the key experimental workflows for the isolation and structural characterization of occidiofungin.
Purification of Occidiofungin
Rationale: To obtain a pure sample of occidiofungin for structural analysis and bioassays, a multi-step purification process is necessary to separate it from other components of the bacterial culture.
Step-by-Step Methodology:
-
Bacterial Culture: Grow Burkholderia contaminans MS14 in a suitable liquid medium for 7 days at 28°C without shaking.[9]
-
Cell-free Supernatant: Centrifuge the culture to pellet the bacterial cells and collect the supernatant.
-
Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to a final concentration of 50% (w/v) and incubate on ice for 2 hours to precipitate proteins and the glycolipopeptide.[9]
-
Resuspension: Centrifuge to collect the precipitate and resuspend it in 35% acetonitrile in water.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purity Analysis: Analyze the collected fractions by ESI-MS to confirm the presence and purity of occidiofungin variants.
Mass Spectrometry Analysis
Rationale: To determine the molecular weight and obtain fragmentation information for structural clues.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified occidiofungin in a 50:50 acetonitrile/water solution containing 0.1% formic acid.[6]
-
Infusion: Infuse the sample into the ESI source of a mass spectrometer at a low flow rate (e.g., 1 µL/min) using a syringe pump.[6]
-
Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the monoisotopic masses of the parent ions.
-
Tandem MS (MS/MS):
-
Select the parent ion of interest for fragmentation.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragment ion spectrum to identify characteristic losses, such as the xylose moiety.
-
NMR Spectroscopy for Structural Elucidation
Rationale: To determine the complete covalent structure and stereochemistry of occidiofungin.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a sufficient amount of purified occidiofungin (e.g., 3.5-5 mg) in a suitable deuterated solvent. Due to solubility issues, a mixture of 50% acetonitrile-d3 and 50% water or dimethyl sulfoxide-d6 (DMSO-d6) is often used.[1][7]
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz).[1]
-
1D ¹H Spectrum: To observe the overall proton signal distribution.
-
2D TOCSY: To identify individual amino acid spin systems.
-
2D NOESY/ROESY: To establish sequential connectivities between amino acid residues.
-
2D ¹³C-HSQC: To assign carbon resonances.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using specialized software.
-
Sequentially assign all proton and carbon resonances.
-
Use the NOE/ROE connectivities to determine the amino acid sequence and the overall conformation of the molecule.
-
Integrate the MS and NMR data to build a complete and validated chemical structure.
-
Visualizing the Structure and Workflow
Chemical Structure of Occidiofungin A
Caption: Simplified schematic of Occidiofungin A's chemical structure.
Experimental Workflow for Occidiofungin Characterization
Sources
- 1. Occidiofungin, a Unique Antifungal Glycopeptide Produced by a strain of Burkholderia contaminans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanochemicals.com [sanochemicals.com]
- 3. Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genetic and Biochemical Map for the Biosynthesis of Occidiofungin, an Antifungal Produced by Burkholderia contaminans Strain MS14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 9. The Burkholderia contaminans MS14 ocfC Gene Encodes a Xylosyltransferase for Production of the Antifungal Occidiofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection | bioRxiv [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Previously Uncharacterized Variants, OCF-E–OCF-J, of the Antifungal Occidiofungin Produced by Burkholderia contaminans MS14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
